molecular formula C9H14BNO4S B6298215 [4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95% CAS No. 1778667-15-4

[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%

Cat. No. B6298215
CAS RN: 1778667-15-4
M. Wt: 243.09 g/mol
InChI Key: ZCMUUHUCUDZNOK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C9H14BNO4S . The InChI code is 1S/C9H14BNO4S/c1-7-6-8 (10 (12)13)4-5-9 (7)16 (14,15)11 (2)3/h4-6,12-13H,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 243.09 g/mol . It is a solid at room temperature .

Scientific Research Applications

Macrocyclic Chemistry

The use of aryl boronic acids, including derivatives similar to [4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, has been explored in macrocyclic chemistry. Specifically, the formation of dimeric and tetrameric boronates, which can be analyzed through X-ray crystallography, demonstrates their potential in molecular design and interaction studies (Fárfan et al., 1999).

Organic Phosphorescent Materials

Aryl boronic acids are critical for creating organic room-temperature phosphorescent materials. Through cyclic-esterification with dihydric alcohols, non-active compounds can be converted into long-lived phosphorescent emitters, indicating their significance in optical material science (Zhang et al., 2018).

Polymeric Drug Carriers

Boronic acids play a significant role in medical applications such as antitumor chemotherapy. The design of polymeric carriers for boronic acid-containing drugs, like bortezomib, demonstrates the utility of these compounds in enhancing pharmacokinetics and reducing off-target effects (Kim, Suzuki, & Nagasaki, 2020).

Boronic Acid Esterification

The esterification of boronic acids, such as [4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, is used to synthesize various functional materials, including pharmaceuticals. This process involves environmentally friendly components and showcases the versatility of boronic acids in synthesizing diverse functional groups (Wang, Zhao, & Jiang, 2019).

Glucose-Sensitive Drug Delivery Systems

Boronic acids have been investigated for their potential use in glucose-responsive polymeric insulin delivery systems. Their interaction with cyclic diols can lead to the controlled release of drugs, highlighting their utility in designing self-regulated drug delivery systems (Siddiqui, Billa, Roberts, & Osei, 2016).

Genotoxicity Studies

Boronic acids, including their ester derivatives, are important in medicinal chemistry and are typically non-toxic compared to other organic compounds. Studies like the genotoxic potential assessment of boronic acid derivatives on living organisms provide valuable data for their safe application in medical contexts (Khalil, Salman, & Al-Qaoud, 2017).

H-Bond Recognition in Supramolecular Chemistry

The dynamic covalent reactivity of boronic acids, including their ability to form H-bonded complexes, has been explored in supramolecular chemistry. This provides insights into their use in catalysis, organic crystal engineering, and the development of functional materials (Georgiou et al., 2017).

Boronic Acid in Nanomaterials for Drug Delivery

The unique properties of boronic acids have been leveraged in the development of nanomaterials for drug delivery. Their ability to react with biological markers like glucose and sialic acid, as well as their Lewis acid characteristics, make them suitable for designing responsive drug delivery systems (Stubelius, Lee, & Almutairi, 2019).

Biological Activity in Cosmetic Applications

Boronic acids are used in synthesizing compounds with high biological activity potential, such as antioxidants and antibacterials. These compounds are being explored for potential applications in food, pharmaceutical, and cosmetic industries, demonstrating the versatility of boronic acids in different sectors (Temel et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[4-(dimethylsulfamoyl)-3-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-7-6-8(10(12)13)4-5-9(7)16(14,15)11(2)3/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMUUHUCUDZNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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